1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine
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Overview
Description
1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine typically involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium. This reaction proceeds via the generation of O-acyl amidoximes, which further undergo heterocyclization to form the oxadiazole ring . Another method involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, where nitrile oxides are generated in situ from chloroximes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an agonist of free fatty acid receptor 1 (GPR40), which plays a role in glucose metabolism . The compound’s effects are mediated through its binding to this receptor, leading to downstream signaling events that result in its biological activity.
Comparison with Similar Compounds
1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its anti-infective properties.
1,3,4-Oxadiazole: Used in the development of pharmaceuticals and high-energy materials.
1,2,5-Oxadiazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethanamine |
InChI |
InChI=1S/C11H13N3O2/c1-8(12)11-14-13-10(16-11)7-15-9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3 |
InChI Key |
OTDZLJKDMPXVFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(O1)COC2=CC=CC=C2)N |
Origin of Product |
United States |
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